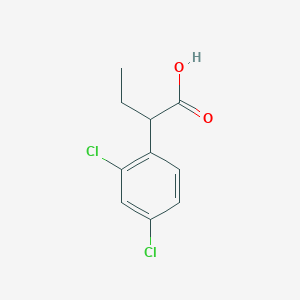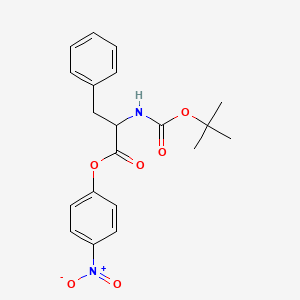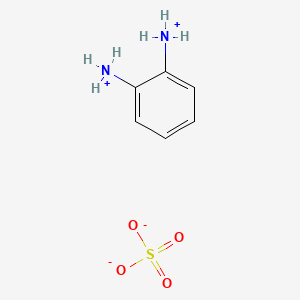
o-Phenylenediammonium sulfate
Vue d'ensemble
Description
O-Phenylenediammonium sulfate is a useful research compound. Its molecular formula is C6H10N2O4S and its molecular weight is 206.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thermal Decomposition Studies : o-Phenylenediammonium sulfate (PDAS) salts have been studied for their thermal decomposition properties. PDAS salts decompose to give diaminobenzene sulfonic acids via proton transfer when heated under vacuum in the solid state (Kapoor, Srivastava, & Singh, 2008).
Sensor Development : o-Phenylenediamine has been used in the development of a bulk acoustic wave (BAW) sensor for atropine sulfate. This sensor exhibits good selectivity and sensitivity, and can be applied in serum and urine media (Peng, Liang, Zhou, Zhang, Xie, & Yao, 2000).
Adsorption Studies : Studies have been conducted on the adsorption of sulfate ions by poly(m-phenylenediamine) in aqueous solutions, examining the relationship between oxidation state and adsorption performance (Sang, Wang, Zhang, Chai, & Wang, 2013).
Electrosynthesis Applications : The electrosynthesis of poly(o-phenylenediamine) nanofiber with novel structure and properties has been explored. This includes the synthesis from the monomer o-phenylenediamine in various organic solvent media (Samanta, Roy, & Kar, 2017).
Corrosion Inhibition : The compounds o-phenylenediamine have been studied as inhibitors in the pickling of CuCd electrodeposits on copper, showing effective inhibition for short periods (Srivastava, Mukerjee, & Agarwal, 1979).
Supercapacitor Applications : o-Phenylenediamine has been used in the direct electrosynthesis of poly-o-phenylenediamine bulk materials for application in supercapacitors. The materials show good electrochemical stability and cycling stability (Wang, Zhang, Wang, Hu, & Wang, 2013).
Biomedical Sensor Development : o-Phenylenediamine has been utilized for glucose oxidase immobilization on Pt electrodes, leading to the development of a glucose sensor with high sensitivity and fast response time (Malitesta, Palmisano, Torsi, & Zambonin, 1990).
Propriétés
IUPAC Name |
(2-azaniumylphenyl)azanium;sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.H2O4S/c7-5-3-1-2-4-6(5)8;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGXGBOBXYFSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[NH3+])[NH3+].[O-]S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


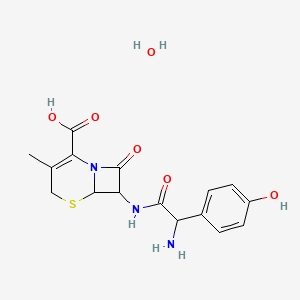
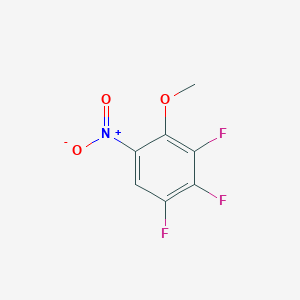
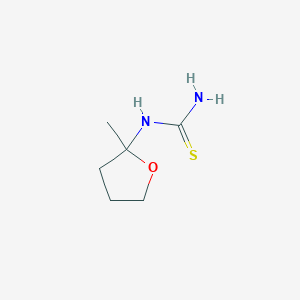
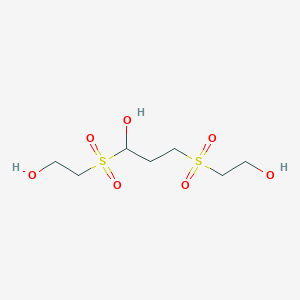
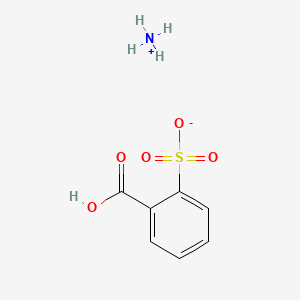
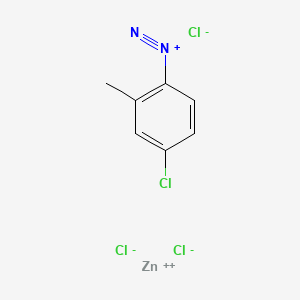
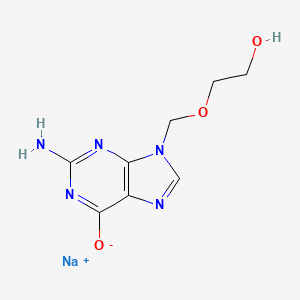

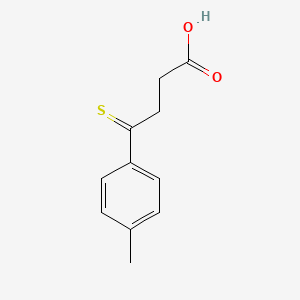

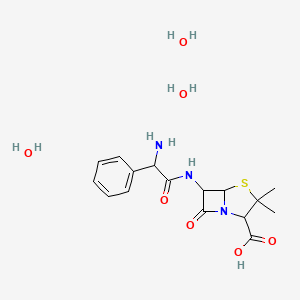
![5-(tert-Butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid](/img/structure/B7887645.png)
